molecular formula C28H26N2O4S B10856321 LPA5 antagonist 1

LPA5 antagonist 1

Cat. No.: B10856321
M. Wt: 486.6 g/mol
InChI Key: KNTSYYKDKFNRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of compound 66 involves several key steps. . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods for compound 66 are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Compound 66 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoquinolin-1-one core can lead to the formation of quinoline derivatives .

Properties

Molecular Formula

C28H26N2O4S

Molecular Weight

486.6 g/mol

IUPAC Name

4-(4-ethynylpiperidine-1-carbonyl)-6,7-dimethoxy-2-(3-methyl-1-benzothiophen-5-yl)isoquinolin-1-one

InChI

InChI=1S/C28H26N2O4S/c1-5-18-8-10-29(11-9-18)27(31)23-15-30(19-6-7-26-20(12-19)17(2)16-35-26)28(32)22-14-25(34-4)24(33-3)13-21(22)23/h1,6-7,12-16,18H,8-11H2,2-4H3

InChI Key

KNTSYYKDKFNRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)N3C=C(C4=CC(=C(C=C4C3=O)OC)OC)C(=O)N5CCC(CC5)C#C

Origin of Product

United States

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